molecular formula C21H28ClN3O3S B3797026 N'-({1-[3-(4-chlorophenoxy)benzyl]-3-piperidinyl}methyl)-N,N-dimethylsulfamide

N'-({1-[3-(4-chlorophenoxy)benzyl]-3-piperidinyl}methyl)-N,N-dimethylsulfamide

Cat. No.: B3797026
M. Wt: 438.0 g/mol
InChI Key: PTROKXMYIZYEIQ-UHFFFAOYSA-N
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Description

The compound “N’-({1-[3-(4-chlorophenoxy)benzyl]-3-piperidinyl}methyl)-N,N-dimethylsulfamide” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . The molecule also contains a chlorophenoxy group, which is often found in herbicides and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The piperidine ring would likely contribute to the rigidity of the molecule, while the chlorophenoxy and benzyl groups could potentially participate in various intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the chlorophenoxy and benzyl groups, as well as the piperidine ring. The chlorophenoxy group could potentially undergo nucleophilic substitution reactions, while the benzyl group could participate in various types of reactions depending on the conditions .

Properties

IUPAC Name

1-[[3-(4-chlorophenoxy)phenyl]methyl]-3-[(dimethylsulfamoylamino)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28ClN3O3S/c1-24(2)29(26,27)23-14-18-6-4-12-25(16-18)15-17-5-3-7-21(13-17)28-20-10-8-19(22)9-11-20/h3,5,7-11,13,18,23H,4,6,12,14-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTROKXMYIZYEIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCC1CCCN(C1)CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-({1-[3-(4-chlorophenoxy)benzyl]-3-piperidinyl}methyl)-N,N-dimethylsulfamide
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N'-({1-[3-(4-chlorophenoxy)benzyl]-3-piperidinyl}methyl)-N,N-dimethylsulfamide
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N'-({1-[3-(4-chlorophenoxy)benzyl]-3-piperidinyl}methyl)-N,N-dimethylsulfamide
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N'-({1-[3-(4-chlorophenoxy)benzyl]-3-piperidinyl}methyl)-N,N-dimethylsulfamide
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N'-({1-[3-(4-chlorophenoxy)benzyl]-3-piperidinyl}methyl)-N,N-dimethylsulfamide
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N'-({1-[3-(4-chlorophenoxy)benzyl]-3-piperidinyl}methyl)-N,N-dimethylsulfamide

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